methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Descripción
Propiedades
IUPAC Name |
methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOGBXZOMIOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5S |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 941924-07-8 |
The structure includes a benzo[e][1,2,4]thiadiazine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multi-step reactions that include the formation of the thiadiazine ring followed by esterification processes. The synthetic route can be summarized as follows:
- Formation of Thiadiazine Ring : The initial step involves the condensation of appropriate precursors to form the 1,1-dioxido-3-oxo-thiadiazine structure.
- Esterification : The final compound is obtained through the reaction of the thiadiazine derivative with methyl 4-methoxybenzoate.
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of derivatives were tested against various bacterial strains. The results showed that certain substitutions on the thiadiazine core enhanced activity against Gram-positive bacteria .
Anticonvulsant Activity
In a study evaluating anticonvulsant effects using the PTZ (Pentylenetetrazol) induced seizure model:
- Results : Compounds derived from similar structures provided up to 80% protection at doses as low as 0.4 mg/kg. This suggests a promising anticonvulsant potential for compounds within this chemical class .
Cytotoxicity
Cytotoxicity assays have been performed on various cancer cell lines to assess the therapeutic potential of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
These results indicate that methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibits moderate cytotoxicity against selected cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives including methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.
Case Study 2: Anticonvulsant Properties
In another investigation focused on anticonvulsant properties, researchers administered varying doses of methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate in a mouse model. The results confirmed its efficacy in delaying seizure onset compared to control groups.
Comparación Con Compuestos Similares
Key Structural Features :
- Benzothiadiazine Ring : The 1,2,4-thiadiazine dioxide system confers metabolic stability and hydrogen-bonding capacity, critical for target binding .
- 4-Methoxybenzoate Ester : The methoxy group may modulate solubility and electronic effects, while the ester moiety serves as a prodrug strategy for carboxylic acid bioavailability .
The 2-ethylphenyl and 4-methoxybenzoate groups are likely introduced early in the synthesis to avoid post-cyclization modification challenges, ensuring regioselectivity and high yields .
The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazine derivatives, benzoxazin-acetate hybrids, and sulfonylurea herbicides.
Table 1: Structural and Functional Comparison
Key Findings:
However, its larger aromatic substituents may reduce herbicidal activity compared to triazine-based analogs. Benzoxazin-acetate hybrids exhibit antimicrobial activity due to their oxadiazole and benzoxazin moieties , whereas the target compound’s thiadiazine dioxide may favor anti-inflammatory or diuretic effects, as seen in structurally related drugs .
Synthetic Complexity :
- The target compound’s synthesis likely follows the modular approach used for benzothiazine derivatives, where substituents are pre-installed on anthranilic acid precursors to avoid regiochemical issues during cyclization . This contrasts with benzoxazin-acetates, which require multi-step oxadiazole formation and lower yields (~60%) .
The 4-methoxybenzoate ester may undergo hydrolysis in vivo to a carboxylic acid, similar to prodrug strategies in sulfonylurea herbicides .
Table 2: Hypothetical Activity Comparison (Based on Structural Analogs)
Q & A
Q. Table: Comparison of Characterization Techniques
| Method | Key Application | Limitations | Evidence ID |
|---|---|---|---|
| X-ray | Absolute stereochemistry | Requires single crystals | |
| NMR | Functional group mapping | Limited for amorphous solids | |
| DFT | Electronic structure prediction | Computational cost |
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
- Structural Analogues: Compare activity of derivatives (e.g., replacing the 2-ethylphenyl group with halogenated analogs) to identify pharmacophores .
- Dose-Response Studies: Use gradient concentrations (0.1–100 μM) to establish potency thresholds and rule out nonspecific effects .
Example Workflow:
Replicate conflicting studies under controlled conditions.
Perform molecular docking to assess binding affinity variations across targets (e.g., DNA vs. enzymes) .
Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
- Abiotic Degradation:
- Hydrolysis: Expose compound to pH 3–9 buffers at 25–50°C, analyze via LC-MS for breakdown products .
- Photolysis: Use UV light (λ = 254–365 nm) in aqueous/organic solvents to simulate sunlight effects .
- Biotic Degradation:
- Microbial assays with soil/water samples; monitor metabolite formation via GC-MS .
Key Parameters:
- Measure half-life (t₁/₂) under varying conditions.
- Use isotopic labeling (e.g., ¹⁴C) to track degradation pathways .
Advanced: How does this compound interact with biological targets at the molecular level?
Methodological Answer:
- Spectroscopic Binding Studies:
- UV-Vis and fluorescence quenching to assess DNA intercalation (e.g., Δλmax shifts with calf thymus DNA) .
- FTIR to detect hydrogen bonding between the compound and proteins (e.g., BSA) .
- Computational Modeling:
- Molecular docking (AutoDock Vina) to predict binding modes with enzymes (e.g., cyclooxygenase) .
- MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns .
Critical Considerations:
- Validate in silico results with in vitro assays (e.g., enzyme inhibition kinetics).
- Compare with structurally related compounds to establish SAR .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Optimization:
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
- Quality Control:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
